molecular formula C18H18ClN3O B15194749 N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine CAS No. 5409-64-3

N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine

Cat. No.: B15194749
CAS No.: 5409-64-3
M. Wt: 327.8 g/mol
InChI Key: CLSPQKAUIFQAIM-UHFFFAOYSA-N
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Description

N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group and an aminoethyl-methoxyphenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Aminoethyl-Methoxyphenyl Moiety: This step involves the nucleophilic substitution reaction where the aminoethyl-methoxyphenyl group is attached to the quinoline core. This can be achieved using reagents like sodium hydride (NaH) and appropriate solvents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases.

    Pathways Involved: By interacting with these targets, the compound can influence various cellular pathways, such as signal transduction, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
  • N-(2-Aminoethyl)-3-aminopropyltriethoxysilane

Uniqueness

N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, coupled with the chloro and aminoethyl-methoxyphenyl substituents, provides a versatile platform for various applications that similar compounds may not offer.

Properties

CAS No.

5409-64-3

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

N-[3-(2-aminoethyl)-4-methoxyphenyl]-7-chloroquinolin-4-amine

InChI

InChI=1S/C18H18ClN3O/c1-23-18-5-3-14(10-12(18)6-8-20)22-16-7-9-21-17-11-13(19)2-4-15(16)17/h2-5,7,9-11H,6,8,20H2,1H3,(H,21,22)

InChI Key

CLSPQKAUIFQAIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)CCN

Origin of Product

United States

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